(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
Overview
Description
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is a complex organic compound characterized by its unique structure, which includes an aniline group and a benzodioxin ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol typically involves the reaction of 2,2-dimethyl-4H-1,3-benzodioxin with an appropriate aniline derivative. One common method involves the use of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone as an intermediate. The reaction conditions often include the use of solvents like acetonitrile and reagents such as cesium carbonate under an inert atmosphere .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using reagents like Jones reagent.
Reduction: Reduction reactions can convert the compound to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Jones reagent, typically in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism by which (1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s aniline group can interact with various enzymes and receptors, potentially modulating their activity. The benzodioxin ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4H-1,3-benzodioxin-6-acetaldehyde: Shares a similar benzodioxin core but differs in its functional groups, leading to different chemical properties and applications.
(1R)-2-Amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol: Another compound with a similar structure but different functional groups, resulting in distinct biological activities.
Uniqueness
(1S)-2-Anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol is unique due to its combination of an aniline group and a benzodioxin ring, which imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
(1R)-2-anilino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(2)21-12-14-10-13(8-9-17(14)22-18)16(20)11-19-15-6-4-3-5-7-15/h3-10,16,19-20H,11-12H2,1-2H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOANTWSKELJLDN-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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